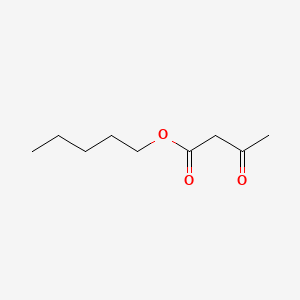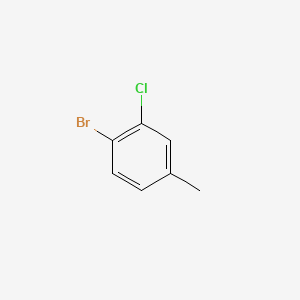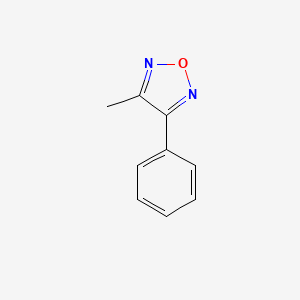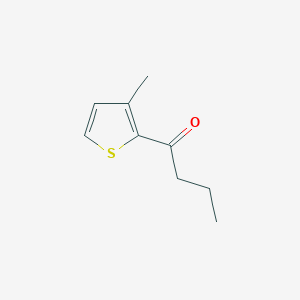
3-(4-Phenylpiperazin-1-yl)propan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to “3-(4-Phenylpiperazin-1-yl)propan-1-amine” involves methods such as reductive amination and reactions with different substituted aromatic aldehydes. For instance, novel compounds have been synthesized using sodium cyanoborohydride in methanol, indicating the compound's utility in producing derivatives with significant antibacterial and antifungal activities (Mandala et al., 2013). Another synthesis approach involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine, leading to the production of derivatives with α1 receptor antagonistic activity (Hon, 2013).
Molecular Structure Analysis
Molecular structure analysis using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy confirms the structure of synthesized compounds. Single crystal X-ray diffraction methods provide insights into the stereochemistry and detailed molecular conformation, facilitating a deeper understanding of the compound’s interactions and potential biological activities (Xu et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving “3-(4-Phenylpiperazin-1-yl)propan-1-amine” derivatives showcase the compound's versatility in forming various structural motifs. Reactions such as nucleophilic substitution, alkylation, and cyclization highlight the compound's reactivity and its potential to form biologically active molecules (Mishriky & Moustafa, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments and its suitability for different applications. The analysis of crystal structures through single crystal X-ray diffraction provides valuable information on the compound’s physical characteristics and potential for forming stable crystalline forms (Christensen et al., 2011).
Chemical Properties Analysis
The chemical properties of “3-(4-Phenylpiperazin-1-yl)propan-1-amine” derivatives, including reactivity with various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects that influence their potential applications in medicinal chemistry and other fields. The compound's role as a precursor in the synthesis of complex molecules with targeted biological activities is a testament to its chemical versatility (Li et al., 2008).
Aplicaciones Científicas De Investigación
Anticancer Applications
Anticancer Activities of Novel Mannich Bases A study by Demirci and Demirbas (2019) explored the synthesis of novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, demonstrating moderate cytotoxic activity against prostate cancer cell lines. This research highlights the potential of such compounds in cancer treatment (Demirci & Demirbas, 2019).
Synthesis and Anticancer Activity of Arylazothiazoles and 1,3,4-Thiadiazoles Gomha et al. (2015) synthesized a series of novel compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which showed significant antibacterial and antifungal activity. This study also conducted molecular docking studies, suggesting potential for anticancer applications (Gomha et al., 2015).
Synthesis and Receptor Antagonistic Activities
Synthesis of 1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol as α_1 Receptor Antagonist In 2013, Hon conducted a study on the synthesis of derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, which showed potent α1 receptor antagonistic activity. This research contributes to the development of new pharmacological agents targeting α1 receptors (Hon, 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(4-Phenylpiperazin-1-yl)propan-1-amine” are not mentioned in the sources I found, compounds with similar structures are being investigated for their potential therapeutic applications . These include studies on their antimicrobial, antipsychotic, and anti-inflammatory effects .
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCRNWJXCLJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293984 | |
| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Phenylpiperazin-1-yl)propan-1-amine | |
CAS RN |
20529-19-5 | |
| Record name | 20529-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)



![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)







